molecular formula C11H13Cl2NO B7883159 N-butyl-2,5-dichlorobenzamide

N-butyl-2,5-dichlorobenzamide

Cat. No.: B7883159
M. Wt: 246.13 g/mol
InChI Key: KLNMGSDUEFYTSQ-UHFFFAOYSA-N
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Description

N-Butyl-2,5-dichlorobenzamide is a benzamide derivative characterized by a dichlorinated benzene ring (substituted at positions 2 and 5) and an N-butyl amide group. This compound belongs to a broader class of benzamides, which are widely studied for their applications in medicinal chemistry, agrochemicals, and materials science.

Properties

IUPAC Name

N-butyl-2,5-dichlorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Cl2NO/c1-2-3-6-14-11(15)9-7-8(12)4-5-10(9)13/h4-5,7H,2-3,6H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLNMGSDUEFYTSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1=C(C=CC(=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

N-butyl-2,5-dichlorobenzamide can be synthesized through the direct condensation of 2,5-dichlorobenzoic acid and n-butylamine. The reaction typically involves heating the reactants in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts, such as Lewis acids, can further improve the reaction rate and selectivity. Additionally, the reaction can be optimized by controlling parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

N-butyl-2,5-dichlorobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-butyl-2,5-dichlorobenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-butyl-2,5-dichlorobenzamide involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or receptors, leading to its observed effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural features, properties, and applications of N-butyl-2,5-dichlorobenzamide and related compounds:

Compound Name Substituents Key Functional Groups Reported Applications/Activity References
This compound 2,5-Cl; N-butyl Dichlorobenzene, alkylamide Not explicitly stated (inferred: potential agrochemical/pharmaceutical use)
N-(4-Methyl-3-chlorophenyl)-2-acetoxy-3,5-dichlorobenzamide 3,5-Cl; 2-acetoxy; N-(4-methyl-3-Cl-Ph) Acetoxy, arylalkylamide Antiparasitic activity against Opisthorchis felineus (in vitro/in vivo)
N-(5-Bromo-4-phenyl-thiazol-2-yl)-3,5-dichloro-2-hydroxy-benzamide 3,5-Cl; 2-OH; thiazole-bromo-phenyl Hydroxy, thiazole, bromo Synthetic intermediate for medicinal chemistry (e.g., kinase inhibitors)
4-Amino-3,5-dichloro-N-cyclopropyl-benzamide 3,5-Cl; 4-NH₂; N-cyclopropyl Amino, cyclopropylamide High-purity synthetic building block (supplier >95% purity)

Key Comparative Insights

Lipophilicity and Bioavailability: The N-butyl group in this compound likely enhances lipophilicity compared to cyclopropyl () or thiazole-containing analogs (), favoring membrane penetration in biological systems.

Electronic Effects and Reactivity: Dichlorination at positions 2,5 (N-butyl derivative) versus 3,5 (other compounds) alters electron-withdrawing effects, impacting reactivity in substitution or coupling reactions. The amino group in 4-amino-3,5-dichloro-N-cyclopropyl-benzamide () may facilitate hydrogen bonding, enhancing interactions with biological targets.

Biological Activity: The antiparasitic activity of N-(4-methyl-3-chlorophenyl)-2-acetoxy-3,5-dichlorobenzamide () highlights the role of arylalkylamide groups in targeting helminths.

Synthetic Utility: High-purity derivatives like 4-amino-3,5-dichloro-N-cyclopropyl-benzamide () are critical intermediates in pharmaceutical synthesis, whereas hydroxy-containing analogs () may serve as directing groups in metal-catalyzed reactions.

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